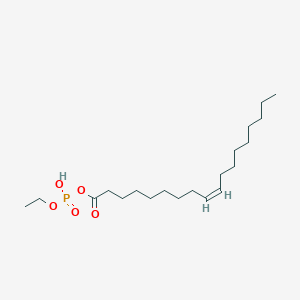

Oleyl ethyl phosphate

Description

Structure

2D Structure

Properties

CAS No. |

10483-96-2 |

|---|---|

Molecular Formula |

C20H41O4P |

Molecular Weight |

376.510901 |

Synonyms |

OLEYL ETHYL PHOSPHATE |

Origin of Product |

United States |

Synthetic Methodologies and Pathways

Esterification Reactions for Phosphate (B84403) Linkage Formation

The foundational method for creating the P-O-C bond in phosphate esters is the esterification reaction. This involves the reaction of an alcohol's hydroxyl group with a phosphorus-containing acid or halide. For a mixed ester like oleyl ethyl phosphate, the reaction must controllably incorporate both an oleyl group and an ethyl group onto a central phosphate moiety.

The synthesis of this compound involves the phosphorylation of both oleyl alcohol and ethanol (B145695). This can be approached through sequential or concurrent reactions. In a typical phosphorylation reaction, the oxygen atom of the alcohol acts as a nucleophile, attacking the electrophilic phosphorus atom of the phosphating reagent libretexts.orglibretexts.org.

A common pathway is the direct esterification using ortho-phosphoric acid as the phosphorus source. This process generally requires high temperatures, often between 130°C and 250°C, to proceed effectively. google.com To drive the reaction equilibrium toward the formation of the ester, the water produced as a byproduct must be continuously removed from the reaction mixture. This is typically achieved through azeotropic distillation using a water-entraining solvent such as xylene or toluene (B28343) in a Dean-Stark apparatus. google.com While this method is straightforward, reacting phosphoric acid with a mixture of two different alcohols (oleyl alcohol and ethanol) can lead to a statistical distribution of products, including mono- and di-oleyl phosphates, mono- and di-ethyl phosphates, and the desired mixed this compound.

Another approach involves a stepwise synthesis. For instance, oleyl alcohol can first be reacted with a phosphating agent to form an intermediate, which is then subsequently reacted with ethanol. The selectivity of such sequential additions is a key challenge in producing unsymmetrical phosphate esters. organic-chemistry.org

The esterification of oleic acid (a precursor to oleyl alcohol) with ethanol has been studied extensively for biodiesel production, providing insights into the reaction dynamics between these carbon chains. nih.govcetjournal.it While this forms a carboxylate ester rather than a phosphate ester, the principles of optimizing reactant ratios and conditions are relevant. cetjournal.itucp.pt

The choice of phosphating reagent is critical as it dictates the reactivity, reaction conditions, and the resulting product distribution. Several reagents are commonly employed for the synthesis of alkyl phosphates. kuleuven.beresearchgate.net

Phosphorus Pentoxide (P₄O₁₀): This is a highly effective and widely used phosphating and dehydrating agent. researchgate.net It reacts vigorously with alcohols to produce a mixture of mono- and di-alkyl phosphate esters. researchgate.netgoogle.com The ratio of these products can be influenced by the stoichiometry and reaction conditions. Historically, it has been a primary reagent for the commercial production of long-chain alkyl phosphates. researchgate.net

Phosphorus Oxychloride (POCl₃): This reagent allows for a more controlled, stepwise synthesis. The reaction proceeds through the sequential substitution of its three chlorine atoms with alkoxy groups from the alcohols. organic-chemistry.org The reaction of POCl₃ with one equivalent of oleyl alcohol would yield oleyl phosphorodichloridate. This intermediate can then be reacted with ethanol to form oleyl ethyl phosphorochloridate, and finally hydrolyzed to this compound. This method requires the use of a base, such as triethylamine (B128534), to neutralize the hydrogen chloride (HCl) byproduct generated in each step. organic-chemistry.orggoogle.com

Polyphosphoric Acid (PPA): PPA is a mixture of phosphoric acid oligomers and can be viewed as an intermediate between ortho-phosphoric acid and phosphorus pentoxide. It is also a common reagent for producing phosphate esters and is often used in commercial synthesis. researchgate.net

Modern Phosphorylating Agents: Research continues into developing newer reagents that offer milder reaction conditions and greater selectivity. kuleuven.be These include various activated phosphates and H-phosphonates, which can provide more atom-efficient pathways for phosphorylation. kuleuven.be A system using phosphoenolpyruvic acid monopotassium salt (PEP-K) and tetrabutylammonium (B224687) hydrogen sulfate (B86663) (TBAHS) has been reported for the catalytic and chemoselective phosphorylation of a wide range of alcohols. nih.govresearchgate.net

Table 1: Comparison of Common Phosphating Reagents

| Reagent | Formula | Typical Application | Key Characteristics |

|---|---|---|---|

| Phosphorus Pentoxide | P₄O₁₀ | Industrial synthesis of alkyl phosphates | Highly reactive; produces a mixture of mono- and di-esters; strong dehydrating agent. researchgate.net |

| Phosphorus Oxychloride | POCl₃ | Controlled synthesis of mixed esters | Allows for stepwise substitution; reaction produces HCl, requiring a base. organic-chemistry.orggoogle.com |

| Polyphosphoric Acid | Hn+2PnO3n+1 | Commercial production of phosphate esters | Reactivity is intermediate between H₃PO₄ and P₄O₁₀. researchgate.net |

| Ortho-phosphoric Acid | H₃PO₄ | Direct esterification | Least reactive; requires high temperatures and removal of water to proceed. google.com |

Alternative Synthetic Routes for Related Oleyl Phosphate Esters

Besides the direct combination of oleyl alcohol, ethanol, and a phosphate source, alternative pathways can be used to synthesize structurally related phosphate esters. These routes often involve modifying the oleyl precursor before the phosphorylation step.

A significant industrial route for producing surfactants involves the ethoxylation of fatty alcohols followed by phosphorylation. google.com In this process, oleyl alcohol is first reacted with ethylene (B1197577) oxide (EO) in the presence of a catalyst. This reaction adds a chain of oxyethylene units to the alcohol, forming an oleyl alcohol ethoxylate (also known as oleyl polyether). unpchemicals.comvenus-goa.com

The resulting ethoxylated alcohol, which has a terminal hydroxyl group, is then phosphorylated. This is typically accomplished using a strong phosphating agent like phosphorus pentoxide (P₄O₁₀). google.com The final product is an oleyl polyether phosphate ester, a molecule that combines the hydrophobic oleyl tail with a hydrophilic polyether phosphate head. unpchemicals.com The length of the ethoxylate chain can be controlled during the first step to fine-tune the surfactant properties of the final product. unpchemicals.com

The incorporation of the long, unsaturated oleyl chain into a phosphate structure is the key step in these syntheses. The primary strategy remains the direct esterification of a phosphorus-containing acid with oleyl alcohol. google.com The success of this strategy hinges on managing the reaction equilibrium, typically by removing water. google.com

Another key strategy involves building the molecule sequentially using a reactive phosphorus core, such as phosphorus oxychloride. organic-chemistry.org This provides greater control over the final structure, which is particularly important when synthesizing unsymmetrical esters with different alkyl groups. The oleyl moiety can be introduced in the first step, followed by the addition of other, smaller alcohol groups.

Furthermore, hybrid reagents can be developed for phosphation. For example, a phosphation reagent can be prepared by reacting phosphoric anhydride (B1165640) (P₄O₁₀) with phosphoric acid, which is then reacted with the alcohol. google.com This method can be tailored to produce a high ratio of monoalkyl to dialkyl phosphate esters. google.com The stoichiometry of the alcohol relative to the phosphating agent is a crucial parameter in determining the final product composition. researchgate.netgoogle.com

Optimization of Reaction Conditions and Yields

Optimizing the synthesis of phosphate esters involves carefully controlling several reaction parameters to maximize the yield of the desired product and minimize side reactions.

Temperature: The reaction temperature significantly affects the rate of esterification. Direct esterification with phosphoric acid requires high temperatures (160-200°C) to achieve a reasonable reaction rate. google.com However, excessively high temperatures can lead to dehydration of the oleyl alcohol, forming olefins, which is an undesirable side reaction. google.com Reactions with more reactive reagents like POCl₃ can be conducted at much lower temperatures. google.com

Catalyst: While direct esterification can proceed without a catalyst, acidic catalysts can accelerate the reaction. kuleuven.be For instance, Brønsted acids have been shown to catalyze the direct esterification of phosphoric acid with alcohols. kuleuven.be In syntheses involving POCl₃, a stoichiometric amount of an organic base like triethylamine is essential for neutralizing the HCl byproduct. organic-chemistry.org

Reactant Ratio: The molar ratio of the alcohol(s) to the phosphating agent is one of the most critical factors determining the product distribution. An excess of alcohol generally favors the formation of monoalkyl phosphates over dialkyl phosphates when using reagents like P₄O₁₀. researchgate.net In the synthesis of mixed esters, the relative ratio of the different alcohols will influence the statistical distribution of the various possible products.

Removal of Byproducts: The removal of byproducts is crucial for driving the reaction to completion. In direct esterification, the continuous removal of water via azeotropic distillation is a standard technique. google.com In reactions that produce HCl, its in-situ neutralization by a base prevents it from participating in unwanted side reactions. organic-chemistry.org

Table 2: Factors Affecting Phosphate Ester Synthesis

| Parameter | Effect on Reaction | Optimization Strategy |

|---|---|---|

| Temperature | Influences reaction rate and potential for side reactions (e.g., olefin formation). google.com | Balance reaction speed against thermal stability of reactants. Use milder conditions with more reactive phosphating agents. |

| Reactant Ratio | Determines the ratio of mono-, di-, and tri-esters in the final product. researchgate.net | Adjust the alcohol-to-phosphating agent ratio to favor the desired ester. Use a large excess of alcohol for mono-ester formation. |

| Byproduct Removal | Shifts the reaction equilibrium towards the products according to Le Chatelier's principle. google.com | Use a Dean-Stark apparatus for water removal in direct esterification. google.com Use a base to neutralize acidic byproducts like HCl. organic-chemistry.org |

| Catalyst/Reagent | Affects reaction rate and pathway. Different reagents offer varying levels of reactivity and selectivity. kuleuven.be | Select a reagent based on desired product and conditions (e.g., POCl₃ for controlled, stepwise addition organic-chemistry.org; P₄O₁₀ for bulk synthesis researchgate.net). |

Chemical Reactivity and Transformation Mechanisms

Hydrolytic Stability and Degradation Kinetics

The rate of hydrolysis of organophosphate esters is significantly influenced by the pH of the surrounding medium. Generally, these compounds exhibit greatest stability in neutral to slightly acidic conditions. Under alkaline conditions, hydrolysis is typically accelerated. This is due to the nucleophilic attack of hydroxide (B78521) ions on the phosphorus atom, which is the primary mechanism for degradation in basic environments.

For analogous organophosphate triesters, studies have shown a clear trend of increasing degradation with higher pH. It is expected that Oleyl ethyl phosphate (B84403) would follow a similar pattern, with its hydrolytic half-life decreasing as the pH becomes more alkaline.

Table 1: General pH-Dependent Hydrolysis Trends for Organophosphate Esters

| pH Condition | General Rate of Hydrolysis | Predominant Mechanism |

|---|---|---|

| Acidic (pH < 4) | Slow to Moderate | Acid-catalyzed cleavage of the P-O-C bond |

| Neutral (pH 6-8) | Generally Slow | Neutral water hydrolysis |

This table represents generalized trends for organophosphate esters and is intended to provide a conceptual framework in the absence of specific data for Oleyl ethyl phosphate.

The hydrolysis of this compound can proceed through the cleavage of either the P-O-ethyl bond or the P-O-oleyl bond. The specific bond that breaks is dependent on the reaction conditions, including pH and temperature. The resulting by-products would be the corresponding alcohol (ethanol or oleyl alcohol) and the corresponding phosphate diester.

Further hydrolysis of the resulting diester can occur, though typically at a much slower rate than the initial hydrolysis of the triester. This would ultimately lead to the formation of phosphoric acid, ethanol (B145695), and oleyl alcohol. The primary degradation products under most environmental conditions are expected to be ethyl oleyl phosphoric acid and diethyl phosphate or dioleyl phosphate, depending on the initial cleavage point.

Oxidative Degradation Processes

In addition to hydrolysis, this compound can undergo oxidative degradation. This process is particularly relevant in environments with significant concentrations of oxidizing agents, such as hydroxyl radicals. Thermal oxidative degradation studies on other phosphate esters have shown that decomposition can lead to a variety of smaller, volatile compounds.

For this compound, oxidation would likely target the unsaturated oleyl chain as well as the phosphate ester functional group. Oxidation of the double bond in the oleyl group could lead to the formation of epoxides, aldehydes, and carboxylic acids. The high temperatures required for significant thermal oxidative degradation suggest that this pathway may be more relevant in industrial settings than in typical environmental conditions. The products of such degradation can be complex and varied, depending on the specific conditions.

Reactivity in Heterogeneous Systems

The behavior of this compound in heterogeneous systems, such as in soil or sediment, is influenced by its partitioning behavior and interactions with solid surfaces. Due to its long, nonpolar oleyl chain, this compound is expected to have low water solubility and a high affinity for organic matter. This sorption to solid phases can affect its bioavailability and the rate at which it undergoes chemical transformations.

Catalytic processes on mineral surfaces or within microbial communities can also play a role in the degradation of this compound. However, specific studies on the reactivity of this compound in such complex environmental matrices are currently lacking in the scientific literature.

Interfacial Chemistry and Colloidal Science

Adsorption Phenomena at Solid-Liquid Interfaces

The adsorption of oleyl ethyl phosphate (B84403) at solid-liquid interfaces is a key process that underpins its function as a surface modifier and dispersant. The phosphate headgroup provides a strong affinity for various surfaces, particularly metal oxides, through coordination bonds.

The equilibrium and rate of adsorption of phosphate-containing molecules onto solid surfaces are critical for understanding their efficacy. While specific isotherm and kinetic data for oleyl ethyl phosphate are not extensively detailed in publicly available literature, the behavior of phosphate-based surfactants can be understood through established adsorption models.

Adsorption Isotherms: Adsorption isotherms describe the equilibrium relationship between the concentration of the adsorbate in the liquid phase and the amount adsorbed on the solid surface at a constant temperature. The two most common models are the Langmuir and Freundlich isotherms.

Langmuir Isotherm: This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical adsorption sites. The equation is often expressed as:

Ce/qe = 1/(KLqmax) + Ce/qmax

where Ce is the equilibrium concentration of the adsorbate, qe is the amount of adsorbate per unit mass of adsorbent at equilibrium, qmax is the maximum adsorption capacity, and KL is the Langmuir constant related to the energy of adsorption. This model is often suitable for chemisorption processes where strong, specific interactions occur between the adsorbate and the surface. rasayanjournal.co.inmdpi.com

Freundlich Isotherm: This empirical model describes adsorption on heterogeneous surfaces and is not restricted to monolayer formation. The equation is given by:

log(qe) = log(KF) + (1/n)log(Ce)

where KF and n are Freundlich constants that indicate the adsorption capacity and intensity, respectively. A value of 1/n between 0 and 1 indicates favorable adsorption. rasayanjournal.co.inmdpi.com This model often provides a better fit for the adsorption of phosphates on heterogeneous surfaces. rsc.org

The selection of an appropriate isotherm model depends on the specific system, including the nature of the solid surface and the solvent.

Adsorption Kinetics: Adsorption kinetics describe the rate at which a solute is removed from the solution and adsorbed onto the solid surface. Common kinetic models include the pseudo-first-order and pseudo-second-order models.

Pseudo-First-Order Model: This model assumes that the rate of adsorption is proportional to the number of unoccupied sites.

Pseudo-Second-Order Model: This model assumes that the rate-limiting step is chemisorption involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. mdpi.com Studies on phosphate adsorption often show that the pseudo-second-order model provides a better fit to the experimental data, suggesting that the adsorption process is controlled by chemisorption. mdpi.comrsc.org

The rate of adsorption is typically characterized by a rapid initial phase followed by a much slower approach to equilibrium, which can take from minutes to days.

Below is an interactive data table summarizing the key characteristics of these common adsorption models.

| Model | Key Assumptions | Typical Application |

| Langmuir Isotherm | Monolayer adsorption, homogeneous surface, finite number of identical sites. | Chemisorption on well-defined surfaces. |

| Freundlich Isotherm | Multilayer adsorption, heterogeneous surface. | Physisorption and chemisorption on varied surfaces. |

| Pseudo-First-Order Kinetic | Adsorption rate proportional to the number of available sites. | Initial stages of adsorption. |

| Pseudo-Second-Order Kinetic | Rate-limiting step is chemisorption. | Adsorption processes involving chemical bonding. |

The chemical nature of the solid surface plays a pivotal role in determining how this compound molecules arrange themselves upon adsorption. The phosphate headgroup can interact with surfaces in several ways, leading to different adsorption conformations.

On metal oxide surfaces, such as titanium dioxide (TiO₂) or aluminum oxide (Al₂O₃), the phosphate group can form strong coordinate bonds with metal atoms on the surface. jnanoworld.comresearchgate.net This interaction can be monodentate, bidentate, or tridentate, depending on the surface crystallography and the availability of surface hydroxyl groups. This strong anchoring of the hydrophilic headgroup orients the hydrophobic oleyl tail away from the surface, creating a nonpolar, hydrophobic layer.

The length of the alkyl chain also influences the packing and ordering of the adsorbed molecules. Studies on alkyl phosphates with varying chain lengths have shown that longer chains (greater than 15 carbon atoms) lead to a higher degree of order and packing density in the resulting self-assembled monolayers. acs.org This is due to increased van der Waals interactions between the adjacent hydrocarbon chains, which promotes a more crystalline, well-ordered film. acs.org This ordered structure can enhance the barrier properties of the resulting film.

The conformation of the adsorbed this compound can be influenced by factors such as:

Surface Hydroxyl Groups: The density and reactivity of surface hydroxyl groups can affect the number and type of bonds formed with the phosphate headgroup.

pH of the Solution: The pH affects both the surface charge of the solid and the ionization state of the phosphate group, thereby influencing the electrostatic interactions and the strength of adsorption.

Solvent: The choice of solvent can impact the solubility of the this compound and its competition with solvent molecules for adsorption sites on the surface.

Emulsification and Dispersion Mechanisms

This compound is an effective surfactant for the stabilization of multiphase systems like emulsions and dispersions. unpchemicals.comgreengredients.itnih.gov Its amphiphilic structure allows it to position itself at the interface between immiscible phases, reducing interfacial tension and providing a stabilizing barrier.

Emulsions are mixtures of two immiscible liquids, where one liquid is dispersed in the other in the form of droplets. This compound can stabilize both oil-in-water (O/W) and water-in-oil (W/O) emulsions, depending on the formulation and the relative affinities of the oleyl and phosphate groups for the oil and water phases.

Stabilization is achieved through several mechanisms:

Reduction of Interfacial Tension: By adsorbing at the oil-water interface, this compound lowers the energy required to create new surface area, facilitating the formation of smaller droplets during emulsification. unpchemicals.comgreengredients.it

Formation of a Steric Barrier: The long oleyl chains extending into the continuous phase create a physical barrier that prevents droplets from approaching each other and coalescing.

Electrostatic Repulsion: The phosphate headgroup can carry a negative charge, particularly at neutral or alkaline pH. This can lead to electrostatic repulsion between droplets in an O/W emulsion, further enhancing stability.

Phosphate ester emulsifiers, often a mixture of mono- and di-esters, are known for their ability to create stable emulsions. stle.orggoogle.com The ratio of mono- to di-esters can be adjusted to optimize emulsification performance for a specific application. stle.org

In addition to stabilizing liquid-liquid emulsions, this compound is effective in dispersing solid particles in a liquid medium. The mechanism of stabilization is analogous to that in emulsions. The phosphate headgroup adsorbs onto the surface of the particles, while the oleyl tails extend into the liquid medium. jnanoworld.com

This creates a solvated layer around each particle that prevents them from aggregating due to attractive van der Waals forces. This steric stabilization is particularly important for dispersing inorganic particles, such as pigments and metal oxides, in non-aqueous media. jnanoworld.comgoogle.com The strong affinity of the phosphate group for these surfaces ensures robust anchoring of the stabilizing layer.

The effectiveness of dispersion depends on:

Particle Surface Chemistry: As with adsorption, the chemical nature of the particle surface dictates the strength of interaction with the phosphate headgroup.

Concentration of the Dispersant: Sufficient this compound must be present to fully cover the surface of the particles.

Nature of the Liquid Medium: The solvent must be a good solvent for the oleyl chains to ensure they are well-extended and provide an effective steric barrier.

Film Formation and Surface Modification

The ability of this compound to form thin films on surfaces is a direct consequence of its adsorption behavior. When a substrate is exposed to a solution of this compound, a molecular film self-assembles on the surface.

These films can dramatically alter the surface properties of the substrate. For example, the adsorption of this compound onto a hydrophilic metal oxide surface results in the formation of a hydrophobic film due to the outward orientation of the oleyl chains. researchgate.net This can be used to control the wettability of a surface, making it more water-repellent.

The formation of these films is a versatile method for surface modification, offering advantages such as:

Corrosion Inhibition: The formation of a dense, well-ordered film can act as a barrier to corrosive agents.

Lubrication: The long alkyl chains can provide a lubricating layer, reducing friction between surfaces.

Adhesion Promotion: The phosphate group can act as a coupling agent, improving the adhesion between an inorganic substrate and an organic coating or polymer matrix.

Studies on alkyl phosphates have shown that it is possible to form stable, uniform organic films on oxide surfaces. researchgate.net The stability and uniformity of these films are crucial for their performance in various applications.

Formation of Monolayers and Multilayers

The amphiphilic character of this compound promotes its self-assembly at interfaces, such as the air-water interface or on solid substrates, resulting in the formation of thin films.

Monolayers:

When introduced into a system, this compound molecules preferentially adsorb at interfaces to reduce the interfacial free energy. On a solid substrate, such as a metal oxide, the polar phosphate head group acts as an effective anchor, while the hydrophobic oleyl tail orients away from the surface. This process can lead to the formation of a self-assembled monolayer (SAM), a highly ordered single layer of molecules.

The formation and properties of such monolayers are influenced by several factors:

Substrate: The nature of the solid surface plays a crucial role. Oxide surfaces with hydroxyl groups are particularly suitable for the adsorption of the phosphate head group.

Solvent: The choice of solvent affects the solubility of this compound and its interaction with the substrate, thereby influencing the quality of the resulting monolayer.

Concentration and Temperature: These parameters affect the kinetics of monolayer formation and the final packing density of the molecules.

Interactive Data Table: Properties of Alkyl Phosphate Monolayers on Titanium Oxide nih.govacs.orgfigshare.com

| Alkyl Chain Length | Advancing Contact Angle (°) | Film Thickness (nm) | Predominant Molecular Orientation |

| C10 | ~105 | ~1.2 | Disordered |

| C12 | ~108 | ~1.4 | Moderately Ordered |

| C16 | ~110 | ~1.9 | Highly Ordered |

| C18 (Saturated) | >110 | ~2.2 | Highly Ordered, Crystalline-like |

Note: Data is based on studies of saturated alkyl phosphates and is indicative of the expected trend for long-chain analogues like this compound.

Multilayers:

Under certain conditions, the formation of multilayers of this compound can occur. This typically happens at higher concentrations or through specific deposition techniques. For instance, high temperatures during the self-assembly process can sometimes lead to the formation of multilayers instead of a well-defined monolayer. researchgate.net The formation of multilayers involves the adsorption of subsequent layers of this compound on top of the initial monolayer. The organization and stability of these multilayers are generally lower than that of the initial chemisorbed monolayer and are often held together by weaker intermolecular forces. The study of long-chain phosphonic acid multilayers has shown that distinct ordered configurations can be achieved and their thermodynamic behavior can be monitored. acs.org

Interactions with Metallic and Oxide Surfaces

The phosphate head group of this compound provides a strong affinity for both metallic and metal oxide surfaces, making it an effective surface-active agent in various applications.

Interactions with Oxide Surfaces:

This compound exhibits strong interactions with a variety of metal oxide surfaces, including titanium dioxide (TiO₂), aluminum oxide (Al₂O₃), and zirconium dioxide (ZrO₂). researchgate.net The primary mechanism of interaction involves the formation of a coordinate or covalent bond between the phosphate head group and the metal atoms on the oxide surface. This often occurs through a condensation reaction between the P-OH groups of the phosphate and the surface hydroxyl (-OH) groups of the metal oxide, resulting in the formation of stable M-O-P linkages (where M is the metal).

Spectroscopic studies, such as X-ray Photoelectron Spectroscopy (XPS) and Fourier-transform infrared spectroscopy (FTIR), have been instrumental in confirming the nature of this interaction. For instance, XPS analysis of alkyl phosphate monolayers on titanium oxide surfaces shows a characteristic P 2p peak indicative of phosphate binding to the surface. nih.govacs.org

Detailed Research Findings on Oleyl Phosphate Interaction with TiO₂:

A study on the modification of TiO₂ nanoparticles with oleyl phosphate demonstrated the formation of covalent Ti-O-P bonds. Solid-state ³¹P MAS NMR spectroscopy showed new signals after the modification, confirming the chemical bonding. The analysis suggested that the major species bound to the TiO₂ surface was a tridentate phosphate, indicating that all three oxygen atoms of the phosphate group were involved in bonding with the titanium atoms on the surface.

Interactions with Metallic Surfaces:

The interaction of this compound with metallic surfaces, such as steel, is often mediated by the thin native oxide layer that is typically present on the metal's surface. In this case, the interaction mechanism is similar to that with bulk oxide surfaces, involving the formation of M-O-P bonds. This strong adsorption leads to the formation of a protective monolayer that can modify the surface properties of the metal.

For example, self-assembled monolayers of long-chain phosphonic acids have been successfully formed on stainless steel 316L. nih.gov These monolayers are covalently bound to the surface in a bidentate manner, as confirmed by spectroscopic analysis. nih.gov This suggests that this compound would similarly form a robust, covalently bound monolayer on steel surfaces. This adsorbed layer can act as a corrosion inhibitor by creating a barrier between the metal and the corrosive environment. The mechanism of corrosion inhibition by phosphate-based compounds on steel in chloride-containing solutions involves the adsorption of phosphate ions onto the steel surface, which can replace chloride ions and form a protective film. mdpi.com

The adsorption of organophosphates on steel slag has also been studied, revealing mechanisms involving hydrogen bonding, surface complexation, and ligand exchange. mdpi.com

Advanced Analytical Characterization Techniques

Spectroscopic Analysis of Molecular Structure and Conformation

Spectroscopic techniques are indispensable for confirming the identity and structural integrity of oleyl ethyl phosphate (B84403). By probing the interactions of the molecule with electromagnetic radiation, detailed information about its atomic composition and chemical bonding can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of oleyl ethyl phosphate, providing precise information about the hydrogen, carbon, and phosphorus environments within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit several characteristic signals corresponding to the different hydrogen atoms in the oleyl and ethyl groups.

Olefinic Protons: The two protons of the cis-double bond in the oleyl chain (-CH=CH-) are expected to resonate in the downfield region, typically around 5.3-5.4 ppm, appearing as a multiplet.

Methylene (B1212753) Protons adjacent to Phosphate Oxygen: The protons of the methylene groups directly bonded to the phosphate oxygen (-CH₂-O-P) will be deshielded and are predicted to appear as a multiplet in the range of 3.8-4.2 ppm. This would include the two protons from the oleyl chain and the two protons from the ethyl group.

Allylic Protons: The four protons on the carbons adjacent to the double bond (-CH₂-CH=) in the oleyl chain would produce signals around 2.0 ppm.

Alkyl Chain Protons: The numerous methylene protons (-CH₂-) of the long aliphatic oleyl chain will generate a large, complex signal in the upfield region, typically between 1.2 and 1.6 ppm.

Terminal Methyl Protons: The terminal methyl group (-CH₃) of the oleyl chain and the ethyl group will produce signals at the most upfield positions, generally between 0.8 and 1.4 ppm. The methyl protons of the ethyl group will likely appear as a triplet due to coupling with the adjacent methylene group.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information on the carbon skeleton of the molecule.

Olefinic Carbons: The two carbons involved in the double bond (-C=C-) of the oleyl group are expected to have chemical shifts in the range of 125-135 ppm.

Carbons Bonded to Phosphate Oxygen: The carbon atoms of the methylene groups attached to the phosphate oxygen (-C-O-P) will be shifted downfield to approximately 60-70 ppm due to the electronegativity of the oxygen atom.

Alkyl Chain Carbons: The carbons of the long methylene chain in the oleyl group will show a series of peaks between 20 and 35 ppm.

Terminal Methyl Carbons: The terminal methyl carbons of the oleyl and ethyl groups will resonate at the most upfield region, typically around 14 ppm.

³¹P NMR Spectroscopy: ³¹P NMR is particularly diagnostic for organophosphorus compounds. For an alkyl phosphate like this compound, a single signal is expected. The chemical shift for dialkyl phosphate esters typically falls within a well-defined region, generally between -5 and +5 ppm, relative to a phosphoric acid standard. This single peak confirms the presence of the phosphate functional group and can be used to assess purity, as phosphorus-containing impurities would give rise to additional signals.

| Nucleus | Functional Group | Expected Chemical Shift (ppm) |

| ¹H | Olefinic (-CH=CH-) | 5.3 - 5.4 |

| ¹H | Methylene adjacent to phosphate (-CH₂-O-P) | 3.8 - 4.2 |

| ¹H | Allylic (-CH₂-CH=) | ~2.0 |

| ¹H | Alkyl Chain (-CH₂-) | 1.2 - 1.6 |

| ¹H | Terminal Methyl (-CH₃) | 0.8 - 1.4 |

| ¹³C | Olefinic (-C=C-) | 125 - 135 |

| ¹³C | Carbon adjacent to phosphate (-C-O-P) | 60 - 70 |

| ¹³C | Alkyl Chain (-CH₂-) | 20 - 35 |

| ¹³C | Terminal Methyl (-CH₃) | ~14 |

| ³¹P | Phosphate (RO)₂(HO)P=O | -5 to +5 |

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the key functional groups present in this compound.

Infrared (IR) Spectroscopy:

P=O Stretching: A very strong and characteristic absorption band for the phosphoryl group (P=O) is expected in the region of 1250-1300 cm⁻¹. This is one of the most diagnostic peaks for phosphate esters.

P-O-C Stretching: The stretching vibrations of the P-O-C linkages will likely produce strong, broad bands in the 950-1100 cm⁻¹ region.

C-H Stretching: The stretching vibrations of the C-H bonds in the alkyl chains will appear as strong bands in the 2850-2960 cm⁻¹ range.

C=C Stretching: The stretching vibration of the carbon-carbon double bond in the oleyl group is expected to show a weak to medium intensity band around 1655 cm⁻¹.

=C-H Stretching: The stretching of the hydrogens attached to the double-bonded carbons will appear at approximately 3010 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for non-polar bonds.

C=C Stretching: The C=C double bond stretch at around 1655 cm⁻¹ is typically a strong and sharp signal in the Raman spectrum, making it a useful diagnostic tool for the unsaturated oleyl group.

C-H Stretching: The C-H stretching vibrations in the alkyl chains (2850-2960 cm⁻¹) will also be prominent.

Phosphate Vibrations: The symmetric stretching mode of the phosphate group can also be observed, often in the 700-800 cm⁻¹ region.

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

| P=O | Stretching | 1250 - 1300 | Strong (IR) | |

| P-O-C | Stretching | 950 - 1100 | Strong, Broad (IR) | |

| C-H (sp³) | Stretching | 2850 - 2960 | 2850 - 2960 | Strong (IR/Raman) |

| C=C | Stretching | ~1655 | ~1655 | Weak-Medium (IR), Strong (Raman) |

| =C-H (sp²) | Stretching | ~3010 | ~3010 | Medium (IR/Raman) |

Chromatographic Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile compounds like this compound. A reversed-phase HPLC method, using a C18 or C8 stationary phase, would be suitable. The mobile phase would typically consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to elute the relatively non-polar this compound from the column. Detection could be achieved using an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS), as the compound lacks a strong UV chromophore. A known challenge in the HPLC analysis of phosphate-containing compounds is the potential for peak tailing due to interactions with metal components in standard stainless steel HPLC systems. hpst.cz The use of bio-inert or PEEK-based systems can mitigate these unwanted interactions and improve peak shape. hpst.cz

Thin-Layer Chromatography (TLC) is a rapid and cost-effective method for the qualitative analysis of surfactants like this compound. tandfonline.comresearchgate.net It can be used to monitor the progress of a synthesis reaction or to get a preliminary assessment of purity. For a compound with the polarity of this compound, a normal-phase TLC approach using a silica (B1680970) gel plate would be appropriate. The mobile phase would be a mixture of non-polar and polar organic solvents, such as hexane (B92381) and ethyl acetate, with the exact ratio optimized to achieve good separation. Visualization of the spots can be achieved by staining with a universal reagent like potassium permanganate (B83412) or iodine vapor, as the compound is not UV-active. researchgate.net The retention factor (Rf) value would be characteristic of the compound under the specific chromatographic conditions.

Surface Characterization of Modified Materials

When this compound is used to modify a surface, various analytical techniques can be employed to characterize the resulting film. These methods provide information on the composition, thickness, and properties of the coating.

The formation of alkyl phosphate monolayers on metal oxide surfaces is a known method for surface modification. acs.org These self-assembled monolayers can be formed from aqueous solutions and significantly alter the surface properties. acs.org The characterization of such modified surfaces is crucial for understanding their performance.

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive technique that can confirm the presence and chemical state of elements in the top few nanometers of a material. For a surface modified with this compound, XPS would be used to detect the presence of phosphorus (from the phosphate group), carbon, and oxygen. High-resolution scans of the P 2p and C 1s regions could provide information about the chemical bonding environment, confirming the integrity of the phosphate ester on the surface. acs.orgworldscientific.comresearchgate.net

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical state of the elements within the top 1-10 nanometers of a material's surface. wikipedia.org When this compound is used to form a protective or functional film, such as in corrosion inhibition or lubrication, XPS is employed to confirm the adsorption of the molecule onto the substrate and to analyze the chemical nature of the resulting film. mdpi.comrsc.org

In a typical analysis of a steel surface treated with this compound, the XPS survey scan would identify the presence of iron (Fe) from the substrate, along with carbon (C), oxygen (O), and phosphorus (P) from the adsorbed this compound film. researchgate.net High-resolution scans of the specific elemental regions provide more detailed chemical state information.

The P 2p core level spectrum is particularly diagnostic. For a phosphate ester, the binding energy for phosphorus is expected to be in the range of 133-134 eV, which is characteristic of the P(V) oxidation state in a phosphate compound. researchgate.net This peak would confirm the presence of the phosphate headgroup on the surface. The C 1s spectrum would show multiple components corresponding to the aliphatic carbon chain (C-C/C-H), and carbons bonded to oxygen (C-O), consistent with the oleyl and ethyl groups. carleton.edu The O 1s spectrum would likewise show components related to the P=O and P-O-C linkages.

By analyzing the relative atomic concentrations and the specific binding energies, researchers can verify the formation of a phosphate-containing film and investigate its interaction with the underlying substrate, such as the formation of iron phosphates at the interface. researchgate.net

| Element | Core Level | Typical Binding Energy (eV) | Inferred Chemical State/Component |

|---|---|---|---|

| Phosphorus | P 2p | ~133.5 | Iron Phosphate / Polyphosphate researchgate.net |

| Oxygen | O 1s | ~531.0-533.0 | Phosphate (P-O), Hydroxide (B78521) (Fe-OH), Oxide (Fe-O) nih.gov |

| Iron | Fe 2p | ~711.0 | Iron Oxides/Phosphates (Fe2+/Fe3+) nih.gov |

| Carbon | C 1s | ~285.0 | Aliphatic Carbon (C-C, C-H) from oleyl/ethyl chains carleton.edu |

Atomic Force Microscopy (AFM) for Surface Morphology

Atomic Force Microscopy (AFM) is a powerful imaging technique that provides three-dimensional topographical information at the nanoscale. azonano.com It is widely used to visualize the morphology of films formed by lubricant additives and corrosion inhibitors on substrate surfaces. asme.orgmdpi.com For this compound, AFM can reveal how the molecules arrange themselves on a surface, which is critical to its function as an emulsifier, lubricant, or corrosion inhibitor.

When applied to a substrate like steel, AFM imaging can determine whether the this compound molecules form a continuous, uniform film or adsorb as discrete domains or micelles. ampp.org The technique can measure the thickness of the adsorbed film with nanometer precision by "scratching" a small area with the AFM tip and measuring the depth of the resulting void. curtin.edu.au Studies on similar surfactant-type corrosion inhibitors have used this method to show that film structure can change from a monolayer to a bilayer as the inhibitor concentration increases. ampp.org

AFM can be operated in situ in a liquid environment, allowing for real-time observation of the film formation process as it occurs. youtube.com This provides insights into the kinetics of adsorption and the stability of the film under various conditions. The high resolution of AFM can also visualize surface features like pits or scratches and show how the inhibitor film preferentially adsorbs or interacts with these defects. mdpi.com The resulting images provide direct visual evidence of the film's protective coverage and surface-smoothing capabilities, which are key aspects of its performance in both lubrication and corrosion protection applications. asme.org

Rheological Characterization of Formulations

The inclusion of this compound in formulations, particularly in cosmetics and industrial fluids, significantly alters their rheological properties. italmatch.com Rheology is the study of the flow and deformation of matter, and for products like creams, lotions, or metalworking fluids, it governs key attributes such as stability, texture, and application performance. nih.govresearchgate.net

As a surfactant and emulsifier, this compound facilitates the dispersion of two immiscible phases, such as oil and water, creating a stable emulsion. cosmileeurope.euunpchemicals.com The structure of this emulsion network is a primary determinant of the formulation's rheology. Rheological characterization typically involves measuring parameters like viscosity, yield stress, and viscoelasticity as a function of shear rate, frequency, or temperature using a rheometer.

Cosmetic emulsions are often non-Newtonian, meaning their viscosity changes with the applied force. ethz.ch Many are pseudoplastic (shear-thinning), where the viscosity decreases as the product is spread, allowing for easy application. This compound contributes to this structure, helping to build viscosity at rest to ensure stability and prevent phase separation, while allowing the product to flow smoothly during use. researchgate.net The specific impact of the emulsifier depends on its concentration, the oil-to-water ratio, and its interaction with other formulation components. nih.gov Analyzing these rheological properties is essential for product development, ensuring the final formulation has the desired consistency, stability, and sensory characteristics for the consumer. nih.gov

| Formulation | Emulsifier Concentration | Apparent Viscosity (at low shear) | Flow Behavior |

|---|---|---|---|

| Simple Oil/Water Mixture | 0% | Very Low (unstable) | Newtonian (water-like) |

| O/W Emulsion | 1% | Moderate | Shear-thinning |

| O/W Emulsion | 3% | High | Shear-thinning with yield stress |

Applications in Advanced Materials and Chemical Technologies

Polymer Chemistry and Composites

The incorporation of phosphate (B84403) esters into polymeric systems can significantly alter their processing characteristics and final properties. While direct research on oleyl ethyl phosphate is specialized, the functions of analogous long-chain and aryl phosphate esters in polymers provide a strong indication of its potential applications, including roles as plasticizers, nucleating agents, and modifiers for optical and mechanical properties.

Incorporation into Polymeric Matrices

This compound can be integrated into polymer matrices through conventional melt blending processes. Its long alkyl chain is generally compatible with non-polar polymer backbones, while the polar phosphate group can interact with more polar polymers or other additives. This amphiphilic nature allows it to act as a compatibilizer in some polymer blends.

Phosphate esters, particularly those with long alkyl chains, are known to function as plasticizers in resins such as polyvinyl chloride (PVC). google.com They are mixed with the polymer resin before or during processing to increase flexibility and workability. For instance, monoalkyl diaryl phosphates with alkyl chains of 12 to 18 carbons have been successfully used as plasticizers for PVC, indicating a similar potential for this compound. google.com

In other applications, phosphate-containing monomers, such as 2-(methacryloyloxy)ethyl phosphate, can be copolymerized into the main polymer chain, permanently incorporating the phosphate functionality. mdpi.comnih.gov This method creates polymers with inherent properties imparted by the phosphate group. Furthermore, oleyl phosphate has been used to modify the surface of nanoparticles like titanium dioxide (TiO2), which are then dispersed into polymer matrices like poly(methyl methacrylate) (PMMA) to form hybrid thin films. researchgate.net This surface modification, creating covalent Ti-O-P bonds, ensures homogeneous dispersion of the nanoparticles within the polymer. researchgate.net

Modification of Polymer Properties (e.g., optical, mechanical)

The addition of phosphate esters to polymers can lead to significant enhancements in their optical and mechanical characteristics.

Optical Properties: The use of phosphate-based additives can improve the clarity and reduce the haze of polymers like polypropylene (B1209903) (PP). nih.govraytopoba.comspecialchem.com They act as nucleating agents, promoting the formation of a large number of very small crystals (spherulites) as the polymer cools from a molten state. raytopoba.comspecialchem.com These smaller spherulites scatter less light than larger ones, resulting in improved transparency. raytopoba.com For example, research on aryl phosphate nucleating agents in PP has demonstrated a significant reduction in haze values. nih.gov Similarly, hybrid thin films of PMMA containing oleyl phosphate-modified TiO2 nanoparticles exhibit excellent optical transparency and a tunable refractive index, which increases with the nanoparticle content. researchgate.net

Mechanical Properties: Nucleating agents also impact the mechanical properties of polymers. By creating a finer crystalline structure, they can increase stiffness, hardness, and the heat distortion temperature. raytopoba.comspecialchem.com Studies on aryl phosphate nucleating agents in polypropylene show that their addition can effectively promote the mechanical properties of the polymer. nih.gov The modification of microcellulose fibers with phosphate groups has also been shown to improve the interfacial bonding between the fibers and a hydrophobic polymer matrix, which is crucial for enhancing the mechanical properties of the resulting composite material. mdpi.com

The table below summarizes the effects of a representative aryl phosphate nucleating agent on the properties of polypropylene, illustrating the potential impact of such additives.

| Property | Neat Polypropylene | Polypropylene + 0.5 wt% Aryl Phosphate Nucleating Agent |

| Crystallization Temperature (°C) | ~114 | 118.8 |

| Haze (%) | Higher | 9.3 |

| Mechanical Properties | Baseline | Enhanced Stiffness and Impact Properties |

| Data derived from studies on commercial aryl phosphate nucleating agents like NA-21 as an analogue for phosphate ester functionality in polymers. nih.gov |

Lubrication Science and Tribology

In the field of lubrication, organophosphates are critical additives for enhancing the performance and longevity of machinery operating under demanding conditions. This compound functions as an effective antiwear (AW) and extreme-pressure (EP) additive.

Role as Antiwear and Extreme-Pressure Additives

Antiwear and extreme-pressure additives are essential for protecting metal surfaces from damage during boundary lubrication conditions, where direct metal-to-metal contact can occur. nih.gov AW additives are designed to reduce wear under moderate stress, while EP additives prevent catastrophic failure, such as scuffing and welding, under very high pressures and loads. google.com

Phosphate esters, including oleyl phosphate derivatives, belong to a class of phosphorus-containing compounds that provide excellent antiwear and high-pressure properties. google.com They function by chemically reacting with the metal surfaces at points of asperity contact, where localized high temperatures are generated. google.com This reactivity makes them particularly effective in applications like gearboxes and cutting fluids. google.com For example, an ethoxylated oleyl alcohol-based phosphate ester, EXOfos PB-184, is noted for its lubricating and very good EP anti-seize properties in metalworking fluids. pcc.eu

| Additive Type | Primary Function | Typical Operating Conditions | Mechanism |

| Anti-Wear (AW) | Reduce rate of continuous, moderate wear | High speed, low to moderate loads | Forms a chemisorbed film on metal surfaces |

| Extreme-Pressure (EP) | Prevent catastrophic failure (scuffing, welding) | Low speed, high loads, high temperatures | Forms a sacrificial chemical boundary film |

Mechanisms of Boundary Film Formation in Lubricants

The protective action of phosphate additives like this compound stems from their ability to form a durable boundary film on interacting metal surfaces. This process is a tribochemical reaction, meaning it is activated by the combination of friction and heat generated at the contact points.

When machinery operates under high load, the lubricant film can thin to the point where microscopic surface irregularities (asperities) collide. These collisions create localized flashes of high temperature and pressure. Under these conditions, the phosphate ester additive decomposes and reacts with the exposed metal (typically iron-based). This reaction forms a new, inorganic film on the surface, often described as a glassy polyphosphate layer. thermofisher.com This film is sacrificial; it is sheared away instead of the underlying metal, thus reducing wear and preventing seizure. thermofisher.com The film is chemically bonded to the surface, providing a robust barrier that can withstand extreme pressures and effectively separates the moving parts. thermofisher.com

Advanced Surfactant Systems

The amphiphilic structure of this compound, possessing both a hydrophobic (oil-soluble) oleyl tail and a hydrophilic (water-soluble) ethyl phosphate head, makes it an effective surfactant and emulsifier. unpchemicals.comnih.gov

As a surfactant, it functions by adsorbing at the interface between two immiscible liquids, such as oil and water, and reducing the interfacial tension. unpchemicals.com This property allows for the formation of stable mixtures, or emulsions. Oleyl phosphate and its derivatives are used to create and stabilize emulsions in a variety of products. unpchemicals.com Their ability to promote the formation of intimate mixtures between immiscible liquids is a key function in many formulations. unpchemicals.com The presence of the phosphate group can also introduce the ability to bind with metal ions, which is useful in certain industrial applications. unpchemicals.com Related compounds, like oleyl polyether phosphate esters, are known for their strong emulsifying abilities and are often more biodegradable than purely synthetic surfactants. unpchemicals.com

Microemulsion and Nanoemulsion Systems

This compound serves as a highly effective surfactant in the creation of microemulsion and nanoemulsion systems. These systems are isotropic, thermodynamically stable dispersions of oil and water, characterized by extremely small droplet sizes, typically in the range of 1 to 100 nm for microemulsions and 20 to 200 nm for nanoemulsions. sysrevpharm.orgnih.govmdpi.com The unique structure of this compound, featuring both a hydrophobic oleyl group and a hydrophilic phosphate group, allows it to reduce the interfacial tension between oil and water phases, facilitating the formation of these finely dispersed systems. unpchemicals.comcosmileeurope.eu

The role of surfactants like this compound is crucial for the stability and functionality of these emulsions. In nanoemulsions, which are kinetically stable, the surfactant prevents droplet flocculation and coalescence, ensuring the system remains homogenous over time. pharmaexcipients.com This stability is vital for applications where a large surface area and the efficient delivery of active substances are required. pharmaexcipients.com The ability to form stable oil-in-water (o/w) or water-in-oil (w/o) systems makes this compound a versatile component in formulations for pharmaceuticals, personal care, and advanced chemical delivery systems. nih.govpharmaexcipients.com

Research into phosphate esters highlights their effectiveness in stabilizing emulsions under various conditions, including in the presence of high electrolyte concentrations. lankem.comlankem.com The selection of the surfactant is critical, with high Hydrophilic-Lipophilic Balance (HLB) values (8–18) favoring o/w nanoemulsions and low HLB values (3–6) favoring w/o systems. pharmaexcipients.com Oleyl phosphate's properties as an emulsifier contribute to the formation of intimate mixtures between immiscible liquids, a fundamental requirement for creating stable and effective micro and nanoemulsion-based products. greengredients.it

Applications in Industrial Cleaning and Metalworking Fluids

This compound and its derivatives are multifunctional additives in industrial cleaning formulations and metalworking fluids. Their utility stems from a combination of lubricating, emulsifying, anti-wear, and corrosion-inhibiting properties. unpchemicals.compcc.eupcc.eu

In industrial cleaning , phosphate esters are used in highly built detergents, including those with high levels of caustic soda or silicates, without the need for additional hydrotropes. lankem.comilco-chemie.de They are effective in cleaners for various surfaces, including aluminum, stainless steel, and plastics, where they help to emulsify and remove oily residues. unpchemicals.comilco-chemie.de The neutralized form of oleyl phosphate ester exhibits mild wetting and detergent properties, making it suitable for hard surface cleaning formulations. pcc.eu

In metalworking fluids , these phosphate esters are integral to formulations for cutting, grinding, rolling, and stamping operations. unpchemicals.compcc.eu They serve multiple functions simultaneously, which is highly desirable in complex formulations such as soluble oils, semi-synthetic, and synthetic fluids. unpchemicals.comlankem.com The phosphate group can bind with metal ions, which is a useful characteristic in various industrial applications. unpchemicals.com

Key functions in metalworking fluids include:

Lubrication and Extreme Pressure (EP) Properties : They form a durable lubricating film on metal surfaces, reducing friction and wear under high-load conditions. unpchemicals.compcc.eu This extends tool life and reduces energy consumption. unpchemicals.com

Corrosion Inhibition : They offer excellent corrosion protection, particularly for aluminum and its alloys, as well as for steel. unpchemicals.compcc.eukaochemicals-eu.com

Emulsification : They act as effective emulsifiers, ensuring the stability of both oil-based and water-based fluid formulations by preventing oil-water separation. unpchemicals.comlankem.com

Below is a table summarizing the multifunctional roles of an oleyl polyether phosphate ester, a compound closely related to this compound, in metalworking fluids.

| Function | Description | Benefit in Metalworking |

| Lubrication | Forms a durable lubricating film on metal surfaces. unpchemicals.com | Reduces friction, minimizes tool wear, and lowers energy consumption. unpchemicals.com |

| Extreme Pressure (EP) & Anti-Wear | Provides high load-bearing capacity under severe mechanical stress. unpchemicals.com | Prevents scuffing, galling, and seizure in metal forming and cutting. unpchemicals.com |

| Corrosion Inhibition | Offers excellent protection for metals, especially aluminum. unpchemicals.compcc.eu | Prevents corrosion on workpieces and machinery. unpchemicals.com |

| Emulsification | Stabilizes oil and water mixtures in semi-synthetic and soluble oil formulations. unpchemicals.com | Improves fluid stability and prevents separation of components. unpchemicals.com |

| Surface Finishing | Delivers a polishing effect in grinding and cutting fluids. unpchemicals.com | Improves workpiece surface smoothness and reduces micro-scratches. unpchemicals.com |

| Foam Control | Exhibits low-foaming properties. unpchemicals.com | Ensures smooth operation in high-speed machining processes. unpchemicals.com |

Functional Coatings and Surface Treatments

This compound is utilized in functional coatings and surface treatments, primarily for its ability to inhibit corrosion and modify surface properties. myskinrecipes.com The phosphate head of the molecule can strongly interact with metal surfaces, forming a protective film that acts as a barrier against corrosive elements. myskinrecipes.commdpi.com

This capability is leveraged in corrosion-inhibiting formulations where the phosphate ester adsorbs onto the metal, creating a passivating layer. mdpi.commdpi.com This layer hinders both anodic and cathodic corrosion reactions. researchgate.net Phosphate-based inhibitors are considered environmentally friendly alternatives to traditional corrosion inhibitors like nitrites. mdpi.com The mechanism involves the formation of insoluble metal phosphate compounds, such as iron phosphate on steel surfaces, which are thermodynamically stable and impede the corrosion process. mdpi.commdpi.com

In the context of surface treatments, phosphate esters are a key component of phosphate chemical conversion (PCC) coatings. mdpi.com These treatments modify the surface of a metal to improve corrosion resistance and enhance adhesion for subsequent painting or coating layers. mdpi.com The oleyl group, being a long hydrophobic chain, contributes to the barrier properties of the coating, repelling water and other corrosive agents from the metal surface.

Research has demonstrated that phosphate esters are effective corrosion inhibitors for steel in various environments. researchgate.net Their performance can surpass that of other common inhibitors, especially in systems where oxygen is present. researchgate.net The formation of a protective film by oleyl phosphate provides a dual benefit: it acts as a physical barrier and can also stabilize protective oxide layers on the metal. mdpi.com

Environmental Behavior and Fate Mechanistic and Degradation Aspects

Biodegradation Pathways and Microbial Interactions

The biodegradation of oleyl ethyl phosphate (B84403) is a key process influencing its persistence in the environment. This process involves the breakdown of the compound by microorganisms, primarily through aerobic and anaerobic pathways.

Aerobic and Anaerobic Degradation Processes

While specific studies on the biodegradation of oleyl ethyl phosphate are limited, the degradation pathways can be inferred from research on similar organophosphate esters (OPEs) and other related compounds.

Aerobic Degradation:

Under aerobic conditions, the biodegradation of non-halogenated OPEs, a class to which this compound belongs, is expected to proceed through several key steps. Research on other OPEs suggests that aerobic degradation is often initiated by hydrolysis of the ester bonds. gdut.edu.cn This initial cleavage would likely break down this compound into ethyl phosphate and oleyl alcohol. Following hydrolysis, further degradation can occur through hydroxylation of the alkyl chains. gdut.edu.cn

Microbial communities in environments such as activated sludge have demonstrated the capacity to degrade various OPEs. gdut.edu.cn The rate and extent of aerobic degradation can be influenced by the structure of the OPE. For instance, some studies have shown that alkyl OPEs can be readily degraded under aerobic conditions. gdut.edu.cn The presence of a long, unsaturated oleyl chain in this compound may influence its bioavailability and susceptibility to microbial attack. The initial step in the degradation of the oleyl moiety likely involves the oxidation of the terminal methyl group (ω-oxidation) followed by the shortening of the alkyl chain through β-oxidation. eosca.eu

Anaerobic Degradation:

Under anaerobic conditions, the degradation pathways for compounds like this compound can differ significantly. For linear alcohol ethoxylates, which share a long alkyl chain structure, anaerobic degradation has been observed to start with the cleavage of the terminal ethoxy unit, leading to a stepwise shortening of the ethoxylate chain. acs.orgresearchgate.net However, for organophosphate esters, the primary anaerobic degradation mechanism is often the hydrolysis of the phosphate ester bond. It is plausible that under anaerobic conditions, this compound would first be hydrolyzed to ethyl phosphate and oleyl alcohol. The subsequent anaerobic degradation of oleyl alcohol would likely proceed through pathways established for long-chain fatty alcohols.

It is important to note that the efficiency of anaerobic degradation can be lower for some alkyl OPEs compared to other types of OPEs. gdut.edu.cn The specific environmental conditions, including the presence of suitable microbial consortia and electron acceptors, will play a crucial role in the anaerobic fate of this compound.

Identification of Biodegradation Metabolites

The identification of metabolites is essential for understanding the complete biodegradation pathway of a chemical. Based on the degradation of analogous compounds, the primary metabolites of this compound are anticipated to be:

Ethyl phosphate: Formed from the hydrolysis of the ethyl-phosphate ester bond.

Oleyl alcohol: Formed from the hydrolysis of the oleyl-phosphate ester bond.

Phosphate: The inorganic end product of the hydrolysis of the phosphate ester. cir-safety.org

Metabolites from oleyl alcohol degradation: Oleyl alcohol is expected to be further degraded through oxidation to oleic acid and subsequent breakdown via the β-oxidation pathway, yielding shorter-chain fatty acids and ultimately carbon dioxide and water under aerobic conditions. eosca.eufrontiersin.org

A study on a structurally related alkyl phosphate ester demonstrated complete hydrolysis to phosphate and the corresponding alcohol in a biological system, suggesting a similar fate for this compound. cir-safety.orgcir-safety.org

| Predicted Metabolite | Formation Pathway | Potential Further Degradation |

| Ethyl phosphate | Hydrolysis of the ethyl-phosphate ester bond | Further hydrolysis to ethanol (B145695) and phosphate |

| Oleyl alcohol | Hydrolysis of the oleyl-phosphate ester bond | Oxidation to oleic acid, followed by β-oxidation |

| Phosphate | Hydrolysis of the phosphate ester | Incorporation into biomass or mineral precipitation |

| Shorter-chain fatty acids | β-oxidation of oleic acid | Further metabolism to CO2 and water |

Abiotic Transformation Processes in Environmental Compartments

In addition to biodegradation, abiotic processes such as hydrolysis and photolysis can contribute to the transformation of this compound in the environment.

Hydrolysis in Aquatic Environments

The ester linkages in organophosphate esters are susceptible to hydrolysis, a chemical reaction with water. The rate of hydrolysis is influenced by pH and temperature. rutgers.edunih.gov For poly(ethyl ethylene (B1197577) phosphate), a related polymer, degradation is more rapid under basic conditions compared to acidic conditions. researchgate.net It is expected that the phosphate ester bonds in this compound will undergo hydrolysis, breaking the compound down into ethyl phosphate, oleyl alcohol, and inorganic phosphate. cir-safety.orgcir-safety.org The half-life for hydrolysis will depend on the specific environmental conditions of the aquatic system.

Interactions with Environmental Matrices

The fate and transport of this compound in the environment are also governed by its interactions with soil and sediment.

Due to its long, hydrophobic oleyl chain, this compound is expected to have a high affinity for organic matter and lipids present in soil and sediment. atamanchemicals.comnih.gov This adsorption process can reduce its concentration in the water column and limit its mobility. The adsorption of phosphate compounds to soil is a complex process influenced by soil composition, pH, and the presence of metal oxides like iron and aluminum oxides. mdpi.comusda.govosf.io Under acidic and neutral conditions, phosphate can bind strongly to these oxides. mdpi.com

Adsorption to Soil and Sediment Particles

The environmental fate of this compound, particularly its tendency to adsorb to soil and sediment, is governed by its physicochemical properties. As an organophosphate ester with a long alkyl (oleyl) chain, it is expected to exhibit significant partitioning from water to solid phases. The primary mechanism for this partitioning in soil and sediment is adsorption to organic carbon. ecetoc.orgchemsafetypro.com The organic carbon-water (B12546825) partition coefficient (Koc) is the standard metric used to quantify this behavior; a high Koc value indicates a tendency for the chemical to be immobile and remain bound to soil and sediment particles. chemsafetypro.com

This inference is supported by data on its precursor, oleyl alcohol. The estimated Koc for oleyl alcohol is 1.3 x 104, a value that classifies the substance as immobile in soil. atamanchemicals.comatamanchemicals.com Given this, oleyl alcohol released to water is expected to adsorb to suspended solids and sediment. atamanchemicals.com As a larger molecule, this compound is expected to have similar or even stronger adsorption characteristics.

The phosphate functional group also plays a role in its adsorption behavior. Phosphate compounds can interact with soil minerals like clays (B1170129) and iron or aluminum oxides through chemical adsorption or ligand exchange, forming strong bonds with the particle surfaces. osf.iomcgill.ca This provides an additional mechanism for retention in soil and sediment, beyond just partitioning into organic carbon. osf.io For surfactants, which include phosphate esters, adsorption to particles is a significant process that removes them from the water column. eosca.eu

Table 1: Estimated Adsorption Potential of this compound and Related Compounds

| Compound | Parameter | Value | Implication for Mobility | Source(s) |

|---|---|---|---|---|

| This compound | XLogP3-AA | 6.9 | Expected to be immobile | nih.gov |

| Oleyl Alcohol | Estimated Koc | 1.3 x 104 | Immobile in soil | atamanchemicals.comatamanchemicals.com |

Bioconcentration Potential in Aquatic Systems

Bioconcentration is the process by which a chemical's concentration in an aquatic organism exceeds its concentration in the surrounding water. For organic chemicals, this potential is often estimated using the bioconcentration factor (BCF).

It is important to note that for surfactants like this compound, standard methods of estimating bioaccumulation potential, such as those relying on the octanol-water partition coefficient (Kow), can be unreliable. eosca.eu The surface-active nature of these molecules means they interact with biological membranes differently than simple neutral organic chemicals, for which the Kow-BCF correlation was developed. researchgate.netresearchgate.net Recent investigations suggest that a compound's pH-dependent membrane lipid-water distribution ratio (DMLW) may better describe accumulation in fish, as cell membranes appear to be the main sink for surfactants. researchgate.net

The high bioconcentration potential is further supported by data on the precursor, oleyl alcohol. The estimated BCF for oleyl alcohol is 420. atamanchemicals.comatamanchemicals.com According to classification schemes, this value suggests that the potential for bioconcentration in aquatic organisms is high, assuming the compound is not readily metabolized. atamanchemicals.comatamanchemicals.com

Table 2: Bioconcentration Potential of Oleyl Phosphate and Related Compounds

| Compound | Finding/Parameter | Value/Classification | Source(s) |

|---|---|---|---|

| Oleyl Phosphate | Bioaccumulation Potential | High | canada.cacanada.ca |

| Oleyl Phosphate | Ecological Hazard Potential | High (due to bioaccumulation) | canada.cacanada.ca |

| Oleyl Alcohol | Estimated BCF | 420 | atamanchemicals.comatamanchemicals.com |

Future Research Directions and Theoretical Perspectives

Computational Modeling of Molecular Interactions and Reactivity

Computational modeling has emerged as an indispensable tool for understanding the complex behaviors of molecules like oleyl ethyl phosphate (B84403) at the atomic level. ku.dk Through techniques such as molecular dynamics (MD) simulations and quantum chemistry calculations, researchers can predict and analyze molecular interactions, reactivity, and conformational dynamics, providing insights that are often inaccessible through experimental methods alone. ku.dkacs.org

MD simulations are particularly powerful for studying the interaction of amphiphilic molecules with biological membranes and other interfaces. mdpi.com These simulations can model how oleyl ethyl phosphate molecules behave in different environments, such as their partitioning into lipid bilayers, which is crucial for applications in drug delivery and cosmetics. mdpi.comontosight.ai By simulating systems containing the molecule in various lipid compositions or hydration levels, researchers can determine its preferred location and orientation, which are dictated by physicochemical properties and intermolecular forces like hydrogen bonds and Lifshitz-van der Waals forces. mdpi.comacs.org The force fields used in these simulations are critical for accuracy and can be parameterized specifically for the ether and phosphate groups within the molecule. acs.org

Computational approaches are also used to investigate the surface reactivity of organophosphates. For instance, studies on the reactivity of ligands like oleylphosphonic acid with nanocrystal surfaces use computational models to predict whether a ligand will simply adsorb, chemisorb (bind chemically), or etch the surface. nih.gov These models calculate the energetics of different reaction pathways, indicating the likelihood of processes such as the dissolution of the nanocrystal or the binding of the ligand to specific surface sites. nih.gov Such computational analyses can guide the rational design of surface-active agents for specific applications. The combination of computationally intensive methods, including hybrid quantum-mechanical/molecular-mechanical (QM/MM) approaches, allows for the detailed analysis of reaction mechanisms and the associated free energy barriers at the molecular level. acs.org

| Computational Method | Primary Application | Key Insights Gained | Relevant Molecular Group |

|---|---|---|---|

| Molecular Dynamics (MD) Simulation | Studying drug-membrane interactions and behavior in lipid bilayers. mdpi.com | Predicts partitioning, location, and orientation of molecules within membranes. mdpi.com | Lipid Chains, Phosphate Groups |

| Quantum Chemistry Calculations | Evaluating binding energies and electronic interactions between molecules. acs.org | Quantifies the strength and nature of intermolecular forces. | Phosphate Groups, Ether Linkages |

| Hybrid QM/MM Methods | Analyzing reaction mechanisms and proton transfer at active sites. acs.org | Determines kinetic and thermodynamic stabilities and free energy barriers. acs.org | Phosphate Groups |

| Analytical Modeling (e.g., for SAS data) | Characterizing structural changes and distributions in biomolecular systems. ku.dk | Provides robust models of molecular ensembles and conformational diversity. ku.dk | Entire Molecular Structure |

Development of Novel Derivatives with Tailored Properties

The versatile structure of this compound, featuring a long unsaturated alkyl chain and a reactive phosphate group, makes it a prime candidate for the development of novel derivatives with specifically engineered properties. Research in this area focuses on modifying the parent molecule to enhance its performance in existing applications or to create new functionalities for fields ranging from pharmaceuticals to materials science.

One significant area of development is the synthesis of lipophilic derivatives of therapeutic agents. By attaching an oleyl moiety, similar to the hydrophobic tail of this compound, to a drug molecule, its lipophilicity can be increased. google.com This modification can improve the drug's ability to be incorporated into delivery systems like liposomes, potentially enhancing its bioavailability. google.com Similarly, novel lipids derived from oleyl alcohol have been synthesized to act as chemical permeation enhancers for transdermal drug delivery. plos.org

Another avenue of research involves creating analogues for biological signaling molecules. For example, an oleyl analogue of the Platelet-Activating Factor (PAF), a potent lipid mediator, was synthesized using oleyl alcohol as a starting material. beilstein-journals.org Furthermore, fatty alcohol phosphates and their thiophosphate derivatives have been synthesized and evaluated as ligands for lysophosphatidic acid (LPA) receptors, demonstrating the potential to create molecules with specific agonist or antagonist activities. researchgate.net The synthesis of derivatives is often a multi-step process involving the protection and deprotection of functional groups and purification by methods such as column chromatography. beilstein-journals.orglmaleidykla.lt

In the field of materials science, oleyl-based derivatives are being developed as high-performance biolubricants. iastate.edu Various esters synthesized from oleic acid and oleyl alcohol have shown promise as sustainable alternatives to petroleum-based lubricants. iastate.edu Their physical properties, such as viscosity and melting point, are critical for their function and can be tailored through chemical modification. iastate.edu

| Derivative Type | Starting Material | Synthetic Goal/Application | Key Finding/Property |

|---|---|---|---|

| Lipophilic Drug Conjugates | Oleic Acid/Oleyl Group | Increase lipophilicity for drug delivery. google.com | Can be incorporated into liposomes. google.com |

| (Z)-1-(Octadec-9-en-1-yl)-pyrrolidine | Oleyl Alcohol | Chemical permeation enhancer. plos.org | Synthesized with a 79% yield for the intermediate step. plos.org |

| Oleyl-PAF | Oleyl Alcohol | Analogue of a biological signaling molecule. beilstein-journals.org | Synthesis involves incorporation of a phosphocholine (B91661) head group. beilstein-journals.org |

| Oleyl Oleate (B1233923) | Oleyl Alcohol, Oleic Acid | Potential biolubricant. iastate.edu | Melting Point: 16-17 °C; Viscosity can be measured. iastate.edu |

| Oleyl Thiophosphate | Oleyl Group | LPA receptor ligand and autotaxin inhibitor. researchgate.net | Demonstrated effectiveness as an autotaxin inhibitor. researchgate.net |